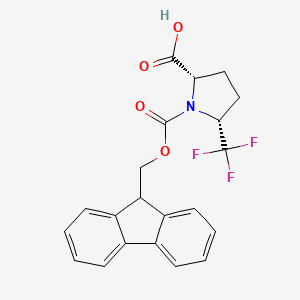
4-(1H-imidazol-2-yl)-2-methylaniline
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in various studies . For instance, Shobhashana et al. synthesized 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline . Another study reported the synthesis of the Schiff base 4-(((1H-imidazol-2-yl)methylene)amino)phenol .
Molecular Structure Analysis
The molecular structure of imidazole derivatives has been characterized by various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and UV-Vis . The correlation between theoretical and experimental spectroscopy data has been examined .
Chemical Reactions Analysis
Imidazole derivatives have shown a broad range of chemical and biological properties . They have been used in the synthesis of diverse pyrazolophthalazines from the one-pot three-component condensation reaction of phthalhydrazide, malononitrile, and aldehydes .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
科学的研究の応用
Therapeutic Potential
Imidazole, a core component of “4-(1H-imidazol-2-yl)-2-methylaniline”, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activity
Imidazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .
Antioxidant Activity
Imidazole derivatives have also been evaluated for their antioxidant activities . The molecular docking results based on the binding energy values supported the experimental results of the antioxidant activities of the compounds .
Synthesis of Transition Metal Complexes
Imidazole derivatives can react with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II) and Zn (II)) to obtain metal complexes . These complexes have been found to be more noxious against various strains of bacteria and fungi compared to the ligand .
Material Sciences
The fluorescent nature of imidazole derivatives makes them applicable in optics and photography . They are also used as whiteners in textiles .
Agriculture
Imidazole derivatives have found many applications in the field of agriculture, such as pesticides, fungicides, herbicides and plant development regulators .
Computational Studies
For a better insight into the structure, computational studies of the compounds were also carried out. A clear intra-molecular charge transfer was perceived in the ligand and its metal complexes .
作用機序
特性
IUPAC Name |
4-(1H-imidazol-2-yl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXSZESDOPBUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-2-yl)-2-methylaniline | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2458665.png)
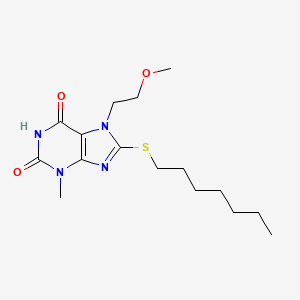

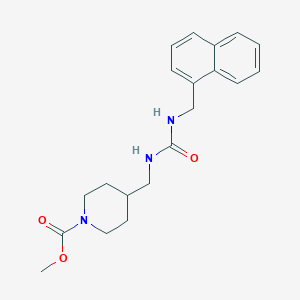
![Ethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2458675.png)
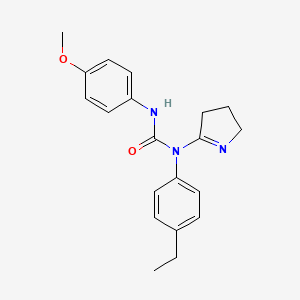
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2458677.png)
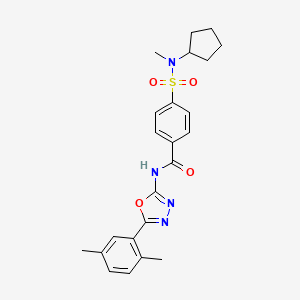
![6-[[4-(4-fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2458679.png)
![(E)-3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2458680.png)

![Methyl 2-((3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2458682.png)
![cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2458683.png)
